![molecular formula C15H16O3 B1248315 Dehydrozaluzanin C](/img/structure/B1248315.png)
Dehydrozaluzanin C
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Overview
Description
Dehydrozaluzanin C is a natural product found in Cyanthillium patulum, Munnozia maronii, and other organisms with data available.
Scientific Research Applications
Plant Growth Regulation and Herbicide Development
- Dehydrozaluzanin C exhibits significant potential as a plant growth regulator, demonstrating more activity than a commercial herbicide reference in bioassays involving various plant species. Its potent phytotoxic effects make it a candidate for developing new herbicide models (Macias, Galindo, Molinillo, & Castellano, 2000).
Fungicidal Activity
- This compound, along with other sesquiterpene lactones, has been studied for fungicidal activity against several phytopathogenic fungi. This compound, in particular, showed notable activity in a 96-well microbioassay, compared with commercial fungicide standards (Wedge, Galindo, & Macias, 2000).
Isolation and Structural Elucidation
- Research has been conducted on isolating and identifying the structure of this compound from plants like Crepis mollis. Such studies contribute to understanding the chemical diversity and potential applications of plant-derived compounds (Kisie, Zielińska, & Joshi, 2000).
Anti-inflammatory and Antiproliferative Properties
- This compound has been investigated for its role in inhibiting COX-2 and NF-κB1 gene expression, NO production, 5-LOX, and COX-1 and COX-2 enzymes, indicating its potential anti-inflammatory properties (Lajter, Pan, Nikles, Ortmann, Vasas, Csupor‐Löffler, Forgó, Hohmann, & Bauer, 2015).
- Its antiproliferative effects against human tumor cell lines further highlight its potential in cancer research (Csupor‐Löffler, Zupkó, Molnár, Forgó, & Hohmann, 2014).
Synthetic Applications
- This compound has been used in total syntheses of compounds like ainsliadimer B and gochnatiolides A and B, demonstrating its utility as a precursor or intermediate in complex organic syntheses (Xia, Du, Yi, Song, & Qin, 2013).
properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2,8-dione |
InChI |
InChI=1S/C15H16O3/c1-7-4-5-10-8(2)15(17)18-14(10)13-9(3)12(16)6-11(7)13/h10-11,13-14H,1-6H2/t10-,11-,13-,14-/m0/s1 |
InChI Key |
KNQLJJDOGQIMMT-IMIFBBOLSA-N |
Isomeric SMILES |
C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CC(=O)C3=C)OC(=O)C2=C |
SMILES |
C=C1CCC2C(C3C1CC(=O)C3=C)OC(=O)C2=C |
Canonical SMILES |
C=C1CCC2C(C3C1CC(=O)C3=C)OC(=O)C2=C |
synonyms |
dehydrozaluzanin C DHZ cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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